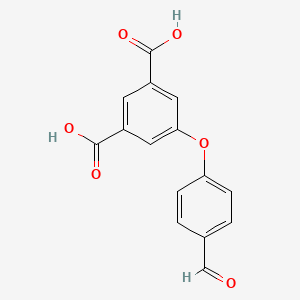
5-(4-Formylphenoxy)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Formylphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O6 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 4-formylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Formylphenoxy)isophthalic acid typically involves the reaction of isophthalic acid with 4-formylphenol under specific conditions. One common method includes:
Esterification: Isophthalic acid is first esterified with methanol to form dimethyl isophthalate.
Nucleophilic Substitution: The dimethyl isophthalate is then reacted with 4-formylphenol in the presence of a base such as potassium carbonate to form the desired product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Formylphenoxy)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: 5-(4-Carboxyphenoxy)isophthalic acid.
Reduction: 5-(4-Hydroxymethylphenoxy)isophthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 5-(4-Formylphenoxy)isophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It can also be used in the design of drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of 5-(4-Formylphenoxy)isophthalic acid and its derivatives often involves coordination with metal ions. The formyl and carboxyl groups can chelate metal ions, forming stable complexes that can interact with biological targets or catalyze chemical reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(4-Hydroxymethylphenoxy)isophthalic acid
- 5-(4-Aminophenoxy)isophthalic acid
Comparison: 5-(4-Formylphenoxy)isophthalic acid is unique due to the presence of the formyl group, which can undergo further chemical modifications. This makes it a versatile intermediate in organic synthesis. In contrast, 5-(4-Carboxyphenoxy)isophthalic acid has a carboxyl group, making it more acidic and suitable for different types of coordination chemistry. 5-(4-Hydroxymethylphenoxy)isophthalic acid has a hydroxyl group, which can participate in hydrogen bonding and other interactions, while 5-(4-Aminophenoxy)isophthalic acid contains an amino group, making it useful in the synthesis of amide bonds and other nitrogen-containing compounds .
Propriétés
Formule moléculaire |
C15H10O6 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
5-(4-formylphenoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O6/c16-8-9-1-3-12(4-2-9)21-13-6-10(14(17)18)5-11(7-13)15(19)20/h1-8H,(H,17,18)(H,19,20) |
Clé InChI |
BJLIIKFFUOGQQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


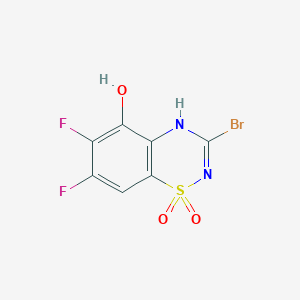

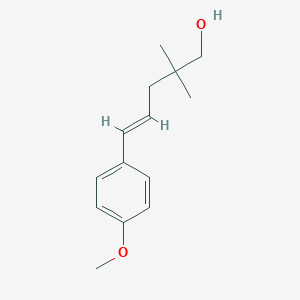

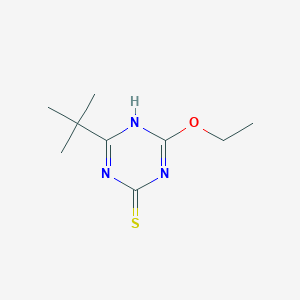

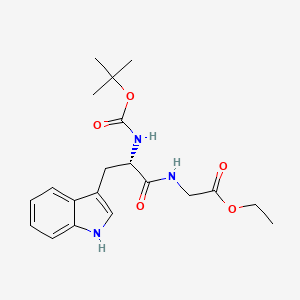
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
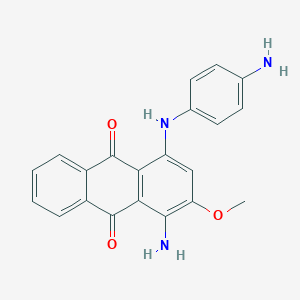
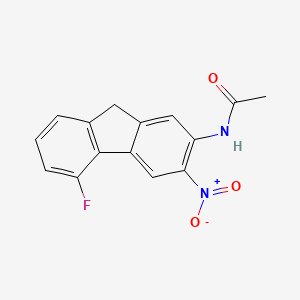
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
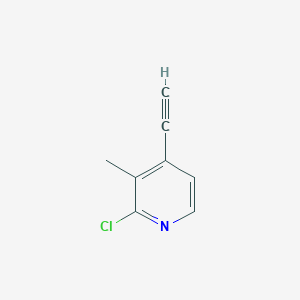
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
